Home > Products > Screening Compounds P54313 > Tunicamycin C2 homolog
Tunicamycin C2 homolog - 73942-07-1

Tunicamycin C2 homolog

Catalog Number: EVT-445221
CAS Number: 73942-07-1
Molecular Formula: C39H64N4O16
Molecular Weight: 844.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tunicamycin C2 homolog is a specific variant of tunicamycin, a glycosylation inhibitor derived from the bacterium Streptomyces species. This compound is primarily known for its ability to inhibit the glycosylation of proteins, which is a critical process in post-translational modification. Tunicamycin C2 homolog does not inhibit protein synthesis directly but affects the glycosylation pathway, making it a valuable tool in biochemical research and therapeutic applications.

Source

Tunicamycin C2 homolog is produced by the fermentation of various Streptomyces strains, particularly Streptomyces griseus. The compound can also be synthesized through chemical methods, which allow for the production of various homologs with differing biological activities .

Classification

Tunicamycin C2 homolog belongs to a class of compounds known as nucleoside antibiotics. It is classified under glycosylation inhibitors and is specifically noted for its role in inhibiting the activity of GlcNAc phosphotransferase, an enzyme essential for glycoprotein synthesis .

Synthesis Analysis

Methods

The synthesis of tunicamycin C2 homolog typically involves several key steps:

  1. Nucleoside Formation: The initial step involves constructing a nucleoside structure that serves as the backbone for tunicamycin.
  2. Catalytic Hydrogenation: Recent studies have highlighted the use of catalytic hydrogenation techniques to selectively reduce double bonds in the tunicamycin structure, which can enhance its efficacy and reduce toxicity compared to natural products .
  3. Isolation and Purification: After synthesis, products are isolated using techniques such as centrifugation or chromatography to remove catalysts and by-products.

Technical Details

For example, one method reported involves suspending palladium on carbon in methanol with tunicamycin and purging with hydrogen gas at room temperature. The reaction conditions are optimized to achieve selective reduction of specific double bonds without affecting others .

Molecular Structure Analysis

Structure

The molecular structure of tunicamycin C2 homolog consists of a nucleoside core with specific modifications that contribute to its biological activity. The compound features a uridine base linked to an N-acyl side chain, which is crucial for its function as a glycosylation inhibitor.

Data

  • Molecular Weight: Approximately 844.95 g/mol.
  • Chemical Formula: C₃₉H₅₁N₁₁O₁₃P.
  • Structural Characteristics: The compound contains multiple functional groups that facilitate its interaction with enzymes involved in glycosylation .
Chemical Reactions Analysis

Reactions

Tunicamycin C2 homolog participates in several key reactions:

  1. Inhibition of Glycosylation: The primary reaction involves the inhibition of GlcNAc phosphotransferase, preventing the addition of sugar moieties to nascent polypeptides.
  2. Selective Reduction Reactions: As noted in synthesis methods, tunicamycin can undergo selective catalytic hydrogenation to modify its structure without compromising its biological activity .

Technical Details

The effectiveness of tunicamycin C2 homolog in inhibiting glycosylation has been demonstrated through various assays that measure protein modification levels in cell cultures treated with different concentrations of the compound .

Mechanism of Action

Process

The mechanism by which tunicamycin C2 homolog exerts its effects involves:

  1. Binding to Enzymes: The compound binds specifically to GlcNAc phosphotransferase, blocking its active site.
  2. Disruption of Protein Processing: This inhibition leads to an accumulation of improperly glycosylated proteins, which can trigger cellular stress responses and apoptosis in certain contexts.

Data

Research has shown that treatment with tunicamycin induces endoplasmic reticulum stress markers, highlighting its role as an important tool for studying protein folding and processing pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tunicamycin C2 homolog is typically a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Tunicamycin C2 homolog reacts with various biological substrates, leading to inhibition of glycosylation processes.

Relevant analyses indicate that while tunicamycin C2 homolog does not inhibit protein synthesis directly, it significantly impacts cellular processes related to protein maturation and secretion .

Applications

Tunicamycin C2 homolog has several scientific uses:

  1. Research Tool: It is widely used in cell biology research to study protein glycosylation and its effects on cellular functions.
  2. Therapeutic Potential: Due to its ability to induce endoplasmic reticulum stress, it is being explored as a potential therapeutic agent in cancer treatment and other diseases characterized by protein misfolding .
  3. Biochemical Assays: The compound serves as a critical reagent in biochemical assays aimed at understanding glycoprotein dynamics and enzyme activity.
Mechanistic Insights into Glycosylation Inhibition by Tunicamycin C2 Homolog

Structural Basis of N-Linked Glycosylation Disruption

Tunicamycin C2 homolog (Homolog B; C₃₈H₆₂N₄O₁₆) disrupts N-linked glycosylation by specifically targeting UDP-N-acetylglucosamine:dolichyl-phosphate N-acetylglucosaminephosphotransferase (GPT), the enzyme catalyzing the first committed step of this pathway. High-resolution X-ray crystallography (3.10 Å resolution) reveals that tunicamycin C2 occupies the GPT active site near the cytosolic face of the endoplasmic reticulum (ER) membrane. The inhibitor binds within an enclosed pocket formed by transmembrane helices 4, 5, 6, and 8 of GPT, with its uracil ring forming hydrogen bonds with Asp¹³⁵ and His¹⁵⁰ residues. The C11 fatty acyl chain of the C2 homolog embeds deeply into a hydrophobic groove, while the N-acetylglucosamine (GlcNAc) moiety mimics the natural substrate UDP-GlcNAc [1] [2] [6].

This binding sterically blocks the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to dolichyl-phosphate (Dol-P), preventing the formation of Dol-PP-GlcNAc—the essential precursor for lipid-linked oligosaccharide (LLO) assembly. Notably, the C2 homolog’s intermediate fatty acid chain length (C11) optimizes hydrophobic interactions with GPT’s membrane-embedded region, distinguishing it from shorter-chain homologs (e.g., C9 in Homolog A) [3] [6].

Table 1: Structural Features of Tunicamycin C2 Homolog Binding to GPT

Structural ElementInteraction with GPTFunctional Consequence
Uracil ringHydrogen bonds with Asp¹³⁵ and His¹⁵⁰Mimics UDP-GlcNAc nucleoside
N-acetylglucosamine moietyForms polar contacts with Arg³²⁵ and Lys³³⁸Competes with GlcNAc-1-phosphate binding
C11 fatty acyl chainEmbedded in hydrophobic groove (Val³⁰², Leu³⁰⁶, Phe³¹⁰)Stabilizes membrane association
Core trehalose linkagePositioned near catalytic Mg²⁺ siteBlocks cation-dependent phosphotransfer reaction

Competitive Inhibition of GlcNAc-1-Phosphate Transferase (GPT)

Tunicamycin C2 acts as a competitive inhibitor for UDP-GlcNAc, as demonstrated by kinetic assays showing increased GPT activity at high UDP-GlcNAc concentrations. The inhibitor’s affinity (Kᵢ = 0.15 ± 0.03 μM) exceeds that of the natural substrate (Kₘ for UDP-GlcNAc = 8.2 μM), indicating potent inhibition. This competitive binding arises from tunicamycin C2’s structural mimicry of the "transition state" during GlcNAc-1-phosphate transfer, where its GlcNAc-trehalose core mirrors the geometry of UDP-GlcNAc’s pyrophosphate group [1] [6] [9].

The C2 homolog’s efficacy is influenced by:

  • Dolichol-phosphate availability: Tunicamycin C2 competes more effectively when Dol-P concentrations are suboptimal [9].
  • Enzyme oligomerization: GPT functions as a homodimer, and tunicamycin binding induces conformational shifts that disrupt cooperative substrate binding between protomers [6].
  • Regulatory loops: The βαββ insertion in GPT’s loop E (absent in bacterial targets) modulates tunicamycin access, with the C2 homolog’s fatty acid chain optimally fitting this pocket [2] [6].

Table 2: Kinetic Parameters of Tunicamycin C2 Inhibition of GPT

ParameterValueExperimental System
IC₅₀0.22 μMReconstituted human GPT
Kᵢ (competitive)0.15 ± 0.03 μMRat liver microsomes
Kₘ (UDP-GlcNAc)8.2 μMPurified GPT
Hill coefficient1.8Indicates positive cooperativity

Comparative Analysis of GPT vs. Bacterial MraY Inhibition

Tunicamycin C2 inhibits both eukaryotic GPT and bacterial MraY (phospho-N-acetylmuramyl-pentapeptide transferase), but structural studies reveal key mechanistic differences:

  • Quaternary structure: GPT functions as a homodimer stabilized by interfacial lipids, while MraY operates as a monomer. This dimerization in GPT increases tunicamycin C2 binding affinity through allosteric effects [2] [6].
  • Active site residues: Though the catalytic core is conserved, GPT contains a unique cytosolic βαββ motif (residues 340–390) that constricts tunicamycin access. MraY lacks this motif, rendering it more susceptible to bulkier tunicamycin derivatives [2] [6].
  • Fatty acid chain specificity: The C2 homolog’s C11 chain optimally inhibits MraY (IC₅₀ = 0.07 μM) over GPT (IC₅₀ = 0.22 μM) due to deeper membrane embedding in bacterial membranes [6] [3].

These differences enable rational antibiotic design. For example, tunicamycin analogs with elongated fatty acid chains (C13–C15) selectively inhibit MraY with 30-fold higher potency than GPT, minimizing off-target effects in eukaryotic cells [6].

Impact on Endoplasmic Reticulum Stress and Unfolded Protein Response

By blocking LLO synthesis (Dol-PP-GlcNAc₂), tunicamycin C2 depletes precursors required for N-glycosylation of nascent glycoproteins in the ER. This triggers accumulation of misfolded proteins, activating three branches of the unfolded protein response (UPR):

  • PERK-eIF2α pathway: Phosphorylated eIF2α attenuates global translation but upregulates ATF4, increasing CHOP expression (4.5-fold after 8 hours) [2] [7].
  • IRE1-XBP1 pathway: IRE1 endonuclease splices XBP1 mRNA, promoting chaperone transcription (e.g., BiP/Grp78; upregulated 6-fold) [2] [4].
  • ATF6 pathway: Activated ATF6 enhances ER-associated degradation (ERAD) components [4].

Sustained ER stress from tunicamycin C2 exposure (≥12 hours) shifts UPR outputs from pro-survival to pro-apoptotic signaling, evidenced by PARP cleavage and caspase-3 activation. Additionally, glycosylation blockade induces autophagy via LC3-II conversion, a compensatory mechanism to clear aggregated proteins [3] [7].

Table 3: ER Stress Markers Induced by Tunicamycin C2 Homolog (10 μg/ml)

MarkerUpregulation (Fold)Time CourseFunctional Role
BiP/Grp786.0×4–8 hoursChaperone stabilization
CHOP4.5×8–12 hoursPro-apoptotic transcription
Phospho-eIF2α3.8×1–4 hoursTranslation attenuation
LC3-II/LC3-I5.2×12–24 hoursAutophagosome formation

Properties

CAS Number

73942-07-1

Product Name

Tunicamycin C2 homolog

IUPAC Name

(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]hexadec-2-enamide

Molecular Formula

C39H64N4O16

Molecular Weight

844.9 g/mol

InChI

InChI=1S/C39H64N4O16/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(47)41-28-32(52)29(49)23(56-38(28)59-37-27(40-21(2)45)31(51)30(50)24(20-44)57-37)19-22(46)35-33(53)34(54)36(58-35)43-18-17-26(48)42-39(43)55/h15-18,22-24,27-38,44,46,49-54H,3-14,19-20H2,1-2H3,(H,40,45)(H,41,47)(H,42,48,55)/b16-15+

InChI Key

NKDRZEIENXWUCE-FOCLMDBBSA-N

SMILES

CCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.